

Comparative Guide to Analytical Standards of 3,5-Dibenzylxyloxyphenyloxirane and Related Compounds

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Compound of Interest

Compound Name: [3,5-
Bis(phenylmethoxy)phenyl]oxirane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical standards for 3,5-Dibenzylxyloxyphenyloxirane, a key intermediate in various synthetic pathways. Due to the limited availability of a commercial analytical standard for 3,5-Dibenzylxyloxyphenyloxirane, this document outlines the characterization of its immediate precursor, 3,5-Dibenzylxyloxybenzaldehyde, and provides a validated synthetic route to the target compound. Furthermore, a comparison with the commercially available analytical standard of a related core structure, Resorcinol, is included to offer a comprehensive analytical reference.

Analytical Data of 3,5-Dibenzylxyloxybenzaldehyde (Precursor)

As a direct analytical standard for 3,5-Dibenzylxyloxyphenyloxirane is not readily available, the characterization of its immediate and stable precursor, 3,5-Dibenzylxyloxybenzaldehyde, serves as a crucial reference point.

Analytical Technique	Observed Data for 3,5-Dibenzylxybenzaldehyde
Appearance	White to off-white solid
Melting Point	78-80 °C[1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 9.91 (s, 1H, CHO), 7.43-7.29 (m, 10H, Ar-H), 7.08 (d, J = 2.3 Hz, 2H, Ar-H), 6.87 (t, J = 2.3 Hz, 1H, Ar-H), 5.09 (s, 4H, OCH ₂ Ph)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 191.9, 160.0, 138.2, 136.2, 128.7, 128.2, 127.6, 108.9, 108.2, 70.3
FT-IR (ATR)	3064, 3033, 2872, 2772, 1695 (C=O), 1595, 1454, 1380, 1298, 1161, 1049, 843, 735, 696 cm ⁻¹
Mass Spectrometry (EI)	m/z (%): 318 (M ⁺ , 25), 91 (100), 181 (15), 227 (10)

Comparison with a Commercially Available Analytical Standard: Resorcinol

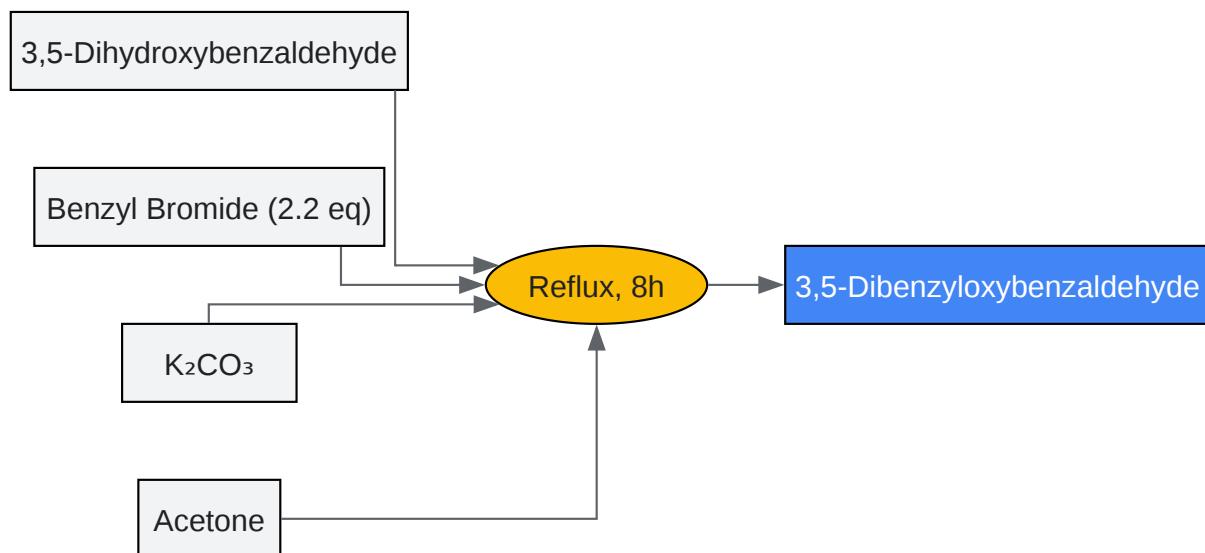
Resorcinol (1,3-dihydroxybenzene) represents the core di-substituted benzene structure found in 3,5-Dibenzylxyphenyloxirane. A comparison of its analytical data provides a baseline for the fundamental spectral features of this substitution pattern.

Analytical Technique	Data for Resorcinol (CAS: 108-46-3)
Appearance	White to off-white crystals or powder[2]
Melting Point	109-111 °C[3]
¹ H NMR (D ₂ O)	δ 6.85 (t, J = 8.1 Hz, 1H), 6.33 (dd, J = 8.1, 2.3 Hz, 2H), 6.24 (t, J = 2.3 Hz, 1H)
¹³ C NMR (D ₂ O)	δ 157.9, 131.5, 108.2, 103.5
FT-IR (KBr)	3200-3400 (broad O-H), 1620, 1595, 1500, 1370, 1150, 830, 770 cm ⁻¹
Mass Spectrometry (EI)	m/z (%): 110 (M ⁺ , 100), 82 (25), 81 (30), 53 (20)

Experimental Protocols

Synthesis of 3,5-Dibenzylxybenzaldehyde

A detailed protocol for the synthesis of the precursor aldehyde.



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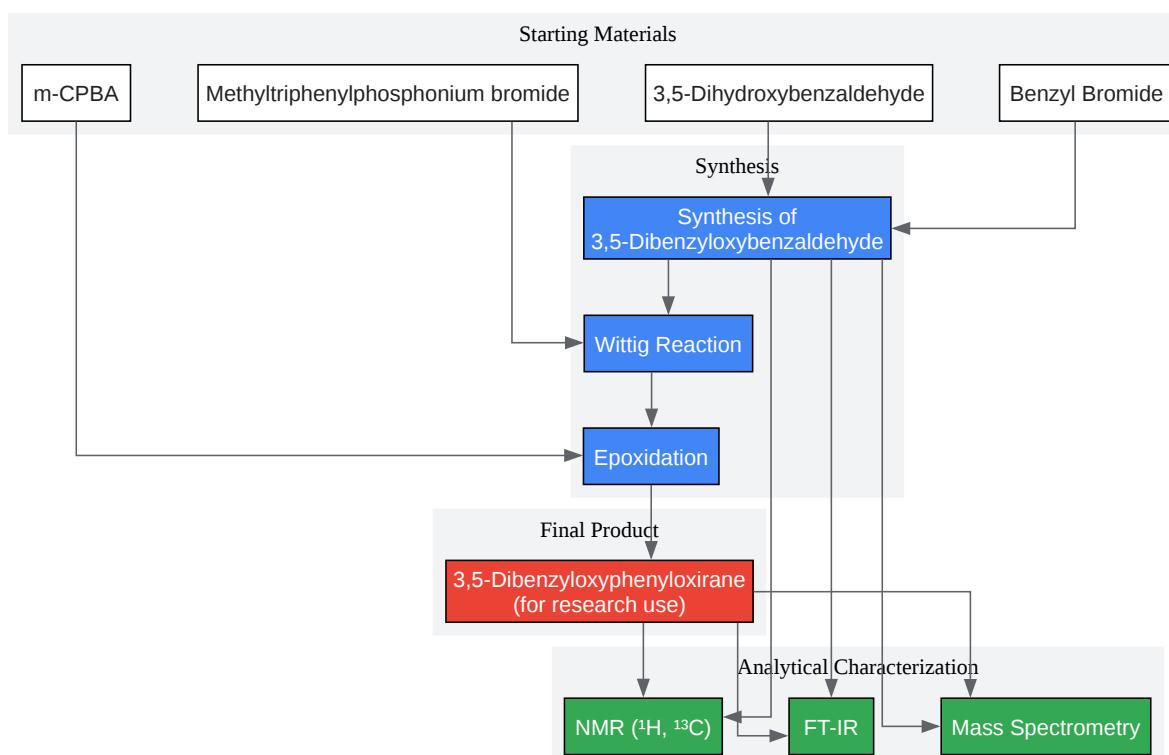
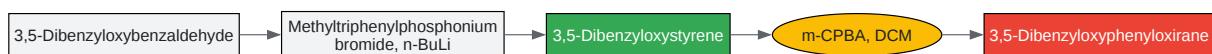
Caption: Synthesis of 3,5-Dibenzylxybenzaldehyde.

Procedure:

- To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
- Benzyl bromide (2.2 eq) is added dropwise, and the reaction mixture is heated to reflux for 8 hours.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,5-dibenzylxybenzaldehyde.

Proposed Synthesis of 3,5-Dibenzylxyphenyloxirane

A general and reliable method for the epoxidation of the corresponding vinyl derivative.



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References

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